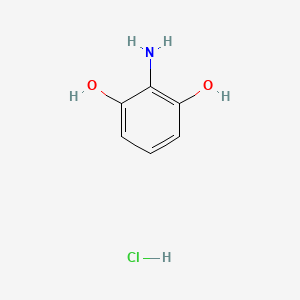

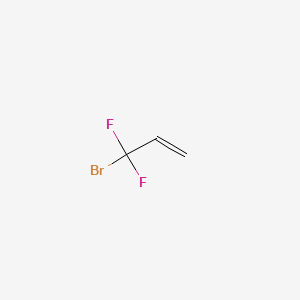

![molecular formula C15H13FO3 B1268368 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 351066-28-9](/img/structure/B1268368.png)

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

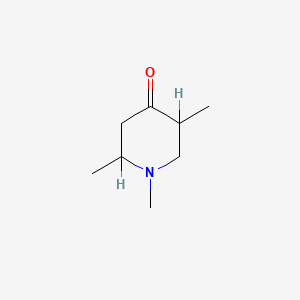

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-fluorobenzyl 4-methoxybenzaldehyde, is a type of aldehyde compound commonly used in the synthesis of pharmaceuticals, dyes, and other products. This compound is widely used in the fields of chemistry, medicine, and biotechnology due to its versatile properties. It is a colorless crystalline solid with a melting point of 87-88°C and a boiling point of 220-222°C. It has a molecular weight of 212.19 g/mol and a molecular formula of C10H9FO2.

科学的研究の応用

Synthesis Methods

- A simplified synthetic method of 3-fluoro-4-methoxybenzaldehyde, which could be a related compound to 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde, was developed. This one-step process avoids the damage caused by concentrated acids in industrial production and reduces costs by recycling trifluoroacetic acid (Wang Bao-jie, 2006).

Anticancer Applications

- Fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, have been synthesized and used in the creation of anticancer combretastatins. These fluoro combretastatins have demonstrated potent cell growth inhibitory properties, similar to CA-4 (N. Lawrence et al., 2003).

Electrosynthesis Applications

- Paired electrolysis was used to synthesize 4-methoxybenzaldehyde, a compound related to this compound. This process pairs two reactions to create valuable chemicals with no waste, demonstrating a significant advance in sustainable chemistry (Rebecca S. Sherbo et al., 2018).

Crystallographic Studies

- Crystallographic studies of methoxybenzaldehyde oxime derivatives, which are structurally related to this compound, revealed different conformations and hydrogen-bonding patterns. Such studies are vital for understanding the physical and chemical properties of these compounds (L. Gomes et al., 2018).

Bioconversion Studies

- The white-rot fungus Bjerkandera adusta demonstrated the potential to bioconvert fluorine-substituted methoxybenzaldehydes, suggesting possible applications in biotechnological production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).

作用機序

Target of Action

The primary targets of 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde are Trk/CSF-1R . These receptors play a crucial role in various biological processes. Trk receptors are involved in the development and function of the nervous system, while CSF-1R is important for the survival, proliferation, and differentiation of mononuclear phagocytes.

Mode of Action

The compound interacts with its targets by acting as a selective dual inhibitor . This means it can bind to both Trk and CSF-1R receptors, inhibiting their activity. The inhibition of these receptors can lead to changes in cellular processes, such as decreased cell proliferation and altered cell differentiation.

生化学分析

Biochemical Properties

3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted that the compound can interact with specific cellular receptors and enzymes, leading to changes in cellular activities . These interactions can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in binding interactions that can modulate the activity of enzymes and other proteins . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects . Understanding the dosage threshold and the compound’s safety profile is crucial for its application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues . Detailed studies on these pathways are necessary to understand the compound’s metabolic fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and its role in cellular processes.

特性

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKMTVBQWKBHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341435 |

Source

|

| Record name | 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351066-28-9 |

Source

|

| Record name | 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol](/img/structure/B1268316.png)

![Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1268319.png)